Cycloheptanecarboxaldehyde, 1-chloro-

Description

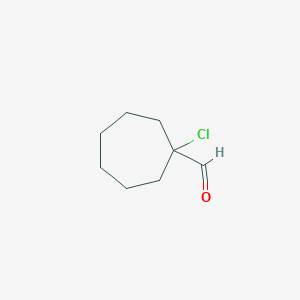

Cycloheptanecarboxaldehyde, 1-chloro- is a seven-membered cyclic aldehyde with a chlorine substituent at the 1-position. The chlorine substituent likely increases molecular polarity and stability compared to the parent aldehyde.

Properties

CAS No. |

60464-11-1 |

|---|---|

Molecular Formula |

C8H13ClO |

Molecular Weight |

160.64 g/mol |

IUPAC Name |

1-chlorocycloheptane-1-carbaldehyde |

InChI |

InChI=1S/C8H13ClO/c9-8(7-10)5-3-1-2-4-6-8/h7H,1-6H2 |

InChI Key |

NPYOONMKDCWGIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanecarboxaldehyde, 1-chloro

Comparison with Similar Compounds

Structural Analogues: Cyclopentane and Cyclohexane Derivatives

- 1-(Chloromethyl)cyclopentane-1-carbaldehyde (CAS: 1934762-82-9): This cyclopentane derivative features a chloromethyl group adjacent to the aldehyde. Its molecular formula (C₇H₁₁ClO) differs from the cycloheptane analogue by two hydrogen atoms, reflecting the smaller ring size.

Cyclohexane, 1-chloro-1-ethynyl- (EnvironmentalChemistry.com ):

This cyclohexane derivative includes an ethynyl group alongside chlorine. The six-membered ring offers intermediate strain between cyclopentane and cycloheptane, influencing steric interactions. The ethynyl group introduces sp-hybridized carbon, enhancing electrophilicity at the chlorine site compared to aldehyde-containing analogues .

Linear Chloroalkanes

- Nonane, 1-chloro- (CAS 2473-01-0): A linear chloroalkane with a vapor pressure of 137.13 kPa at 487.98 K . The absence of a cyclic structure reduces steric hindrance, leading to lower boiling points compared to cyclic analogues. For example, 1-chlorobutane has a polarizability of 4.022 (PBEPBE/STO-3G method), whereas cyclic systems like cycloheptanecarboxaldehyde derivatives likely exhibit higher polarizability due to delocalized electron effects .

Decane, 1-chloro- (GC-MS data):

Detected in phytochemical profiling, this compound has a molecular weight of 176 g/mol. Linear chloroalkanes are typically less reactive in ring-opening or cycloaddition reactions compared to cyclic chloroaldehydes, which can participate in strain-driven transformations .

Reactivity and Stability

- Chlorine Addition to Methylenecycloalkanes: Evidence suggests that chlorine addition to methylenecycloheptane (to form 1-chloro derivatives) may proceed differently than in smaller rings like methylenecyclopentane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.